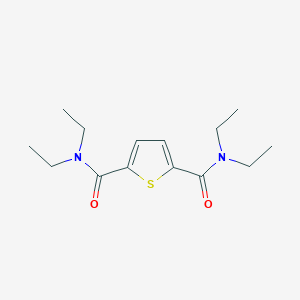
N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide (CAS# 255850-29-4) is a useful research chemical . It has a molecular weight of 282.40 and a molecular formula of C14H22N2O2S .
Molecular Structure Analysis
The molecular structure of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains two amide groups attached to the 2 and 5 positions of the thiophene ring . Each of these amide groups is substituted with two ethyl groups .Physical And Chemical Properties Analysis
N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide has a molecular weight of 282.40 . Its molecular formula is C14H22N2O2S . Other properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Luminescent Material for Sensing Applications
N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide: has been utilized in the synthesis of luminescent materials. For instance, a coordination polymer with luminescent properties was constructed using an amide-containing multicarboxylate ligand . This material demonstrates potential as a multi-responsive sensor for detecting pH changes and various cations, including Pb²⁺ and Al³⁺ ions, with high sensitivity and selectivity . Such materials can be applied in environmental monitoring and the development of luminescent test papers for water quality analysis.
Coordination Chemistry and Crystallography
The compound serves as a ligand in coordination chemistry, forming complexes with metal ions. These complexes are studied using crystallography to understand their structure and bonding . The ligand coordinates with thorium (IV) atoms by a tetradentate (O–N–N–O) mode, which is significant for understanding the thermodynamics and stability of such complexes . This knowledge is crucial for the development of new materials with specific magnetic, electronic, or catalytic properties.
Propiedades
IUPAC Name |
2-N,2-N,5-N,5-N-tetraethylthiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-5-15(6-2)13(17)11-9-10-12(19-11)14(18)16(7-3)8-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFVMBSLDKKLIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(S1)C(=O)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

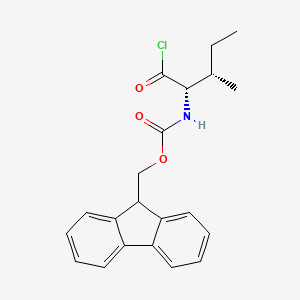


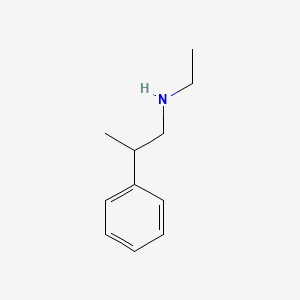
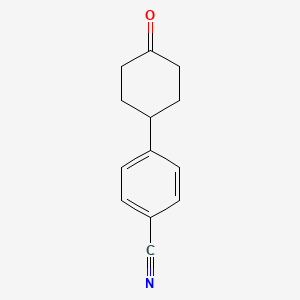
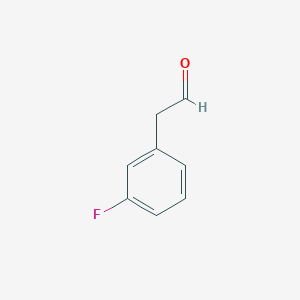
![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)
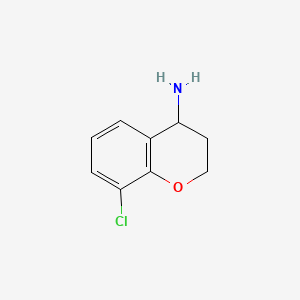




![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)